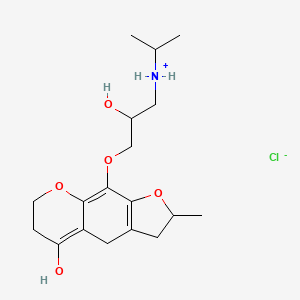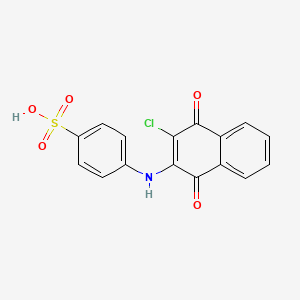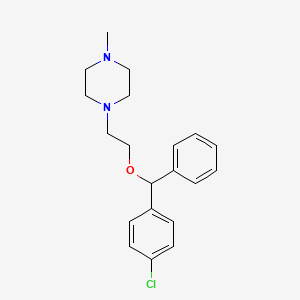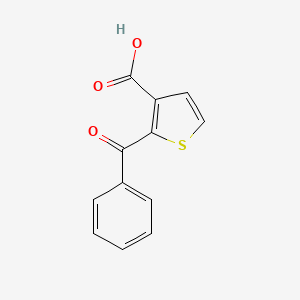
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both sulfonyl and imidazolidinecarboxamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide typically involves multiple steps. One common approach includes:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization: Finally, the imidazolidine ring is formed through a cyclization reaction involving the amine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce various amines.
Applications De Recherche Scientifique
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((4-Nitrophenyl)sulfonyl)phenyl)formamide
- N-(4-((4-Bromophenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide
Uniqueness
N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
60515-87-9 |
|---|---|
Formule moléculaire |
C16H14N4O6S |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-[4-(4-nitrophenyl)sulfonylphenyl]-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C16H14N4O6S/c21-15-17-9-10-19(15)16(22)18-11-1-5-13(6-2-11)27(25,26)14-7-3-12(4-8-14)20(23)24/h1-8H,9-10H2,(H,17,21)(H,18,22) |
Clé InChI |
SPMLTIHHULBLMM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)











